molecular formula C12H19NO6 B558370 Boc-Asp(OAll)-OH CAS No. 132286-77-2

Boc-Asp(OAll)-OH

Cat. No. B558370
M. Wt: 273.28 g/mol
InChI Key: WZMNSEVEWIDHND-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Boc-Asp(OAll)-OH” is a chemical compound used in proteomics research . It is also known as Boc-L-aspartic acid 4-allyl ester .


Molecular Structure Analysis

The molecular formula of “Boc-Asp(OAll)-OH” is C12H19NO6 . The molecular weight is 273.28 g/mol . The structure of the molecule can be represented by the SMILES string: CC©©OC(=O)NC@@HOCC=C)C(=O)O .


Physical And Chemical Properties Analysis

“Boc-Asp(OAll)-OH” is a solid compound that should be stored at room temperature . Its optical activity is [α]/D -27.0±2.0°, c = 1 in DMF .

Scientific Research Applications

  • Temporary Protecting Group in Aspartyl Peptides : Boc-Asp(OAll)-OH is used as a temporary protecting group for the β-carboxy function in aspartyl peptides. This approach facilitates the synthesis of aspartyl peptides by allowing the allyl ester to be removed under various conditions without the formation of unwanted derivatives (Kunz, Waldmann, & Unverzagt, 2009).

  • Solid Phase-Mediated Cyclization of Head-to-Tail Peptides : The compound is involved in the solid-phase synthesis of cyclic head-to-tail peptides. It has been observed that the chemistry used for the incorporation of Boc-Asp(OAll)-OH can lead to epimerization at the α-carbon of Asp, highlighting the challenges in peptide synthesis (Valero, Giralt, & Andreu, 1996).

  • Synthesis of Partially Protected Heptapeptide : Boc-Asp(OAll)-OH is used in the synthesis of a partially protected heptapeptide, which is a segment of bovine pancreatic ribonuclease. This demonstrates its utility in creating specific peptide sequences for biological studies (Hoogerhout, Schattenkerk, & Kerling, 2010).

  • In Catalytic Activities of Polypeptides : It is used in synthesizing various linear, cyclic, and polypeptides that demonstrate catalytic activities. These peptides have been investigated for their ability to catalyze the hydrolysis of specific substrates, showcasing the compound's role in enzymatic reaction studies (Nishi, Morishige, Tsutsumi, & Nakajima, 1983).

  • Hydrolysis of Primary Amide Groups in Peptides : Boc-Asp(OAll)-OH has been used in the study of the hydrolysis of primary amide groups in Asn/Gln-containing peptides. This research provides insight into peptide stability and transformations under various chemical conditions (Onoprienko, Yelin, & Miroshnikov, 2000).

Safety And Hazards

“Boc-Asp(OAll)-OH” is intended for research use only and is not intended for human or veterinary use . In case of contact with skin or eyes, it is recommended to rinse thoroughly with water . If inhaled or ingested, medical attention should be sought .

properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-prop-2-enoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO6/c1-5-6-18-9(14)7-8(10(15)16)13-11(17)19-12(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,13,17)(H,15,16)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZMNSEVEWIDHND-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OCC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)OCC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30563936
Record name (2S)-2-[(tert-Butoxycarbonyl)amino]-4-oxo-4-[(prop-2-en-1-yl)oxy]butanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30563936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Asp(OAll)-OH

CAS RN

132286-77-2
Record name (2S)-2-[(tert-Butoxycarbonyl)amino]-4-oxo-4-[(prop-2-en-1-yl)oxy]butanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30563936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
T Nuijens, JAW Kruijtzer, C Cusan, DTS Rijkers… - Tetrahedron …, 2009 - Elsevier
Two versatile, high yielding, and efficient chemo-enzymatic methods for the synthesis of β-protected Asp and γ-protected Glu derivatives using Alcalase are described. The first method …
Number of citations: 23 www.sciencedirect.com
T Nuijens, JAW Kruijtzer, C Cusan… - … using Subtilisin A in …, 2012 - dspace.library.uu.nl
Protecting groups play a pivotal role in organic chemistry and especially in peptide, carbohydrate and nucleic acid synthesis. In peptide synthesis, amine functionalities are usually …
Number of citations: 2 dspace.library.uu.nl
J Sayers, RE Thompson, KJ Perry, LR Malins… - Organic …, 2015 - ACS Publications
The synthesis of a β-thiol asparagine derivative bearing a novel (2,4,6-trimethoxyphenyl)thiazolidine protecting group is described. The efficient incorporation of the amino acid into the …
Number of citations: 44 pubs.acs.org
C Ngambenjawong, JMB Pineda… - Bioconjugate …, 2016 - ACS Publications
Peptide cyclization is a strategy used to improve stability and activity of peptides. The most commonly used cyclization method is disulfide bridge formation of cysteine-containing …
Number of citations: 24 pubs.acs.org
EE Watson, LR Malins, RJ Payne - Total chemical synthesis of …, 2021 - Wiley Online Library
Native chemical ligation represents one of the most important technologies for accessing peptides and proteins by chemical synthesis, including those bearing modified amino acids. …
Number of citations: 3 onlinelibrary.wiley.com
B Wu - 1996 - search.proquest.com
We have developed synthetic peptide models for studies of $\alpha $-helix nucleation and stabilization in short peptides and of specific DNA-peptide interactions. Synthetic methods …
Number of citations: 2 search.proquest.com
I Guan, K Williams, JST Liu, X Liu - Frontiers in Chemistry, 2022 - frontiersin.org
Cells employ post-translational modifications (PTMs) as key mechanisms to expand proteome diversity beyond the inherent limitations of a concise genome. The ability to incorporate …
Number of citations: 4 www.frontiersin.org
A Loffet, HX Zhang - … Journal of Peptide and Protein Research, 1993 - Wiley Online Library
Allyl and allyloxycarbonyl groups are used for the side‐chain protection of amino acids. The protecting groups may be selectively cleaved using the reagent HSnBu 3 under palladium …
Number of citations: 94 onlinelibrary.wiley.com
TMA Barlow, D Tourwé, S Ballet - European Journal of Organic …, 2017 - Wiley Online Library
This microreview briefly summarises recent developments in cyclisation to afford small, medium and large rings (five to 30 members) by way of both catalysed and uncatalysed azide–…
NA Acid, B Blocks, B Linkers, P Glycols - Citeseer
Number of citations: 0

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